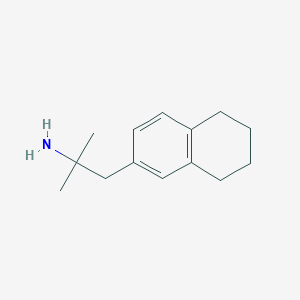

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-amine

Description

Properties

IUPAC Name |

2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h7-9H,3-6,10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECRFGVWKVLGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC2=C(CCCC2)C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Characterization and Key Properties

Molecular Architecture

The compound’s molecular formula, C₁₄H₂₁N , indicates a bicyclic system with a tertiary amine group. The SMILES string CC(C)(CC₁=CC₂=C(CCCC₂)C=C₁)N confirms the presence of a 5,6,7,8-tetrahydronaphthalene ring linked to a 2-methylpropan-2-amine group via a methylene bridge. The InChIKey MECRFGVWKVLGQP-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N |

| SMILES | CC(C)(CC₁=CC₂=C(CCCC₂)C=C₁)N |

| Predicted Collision Cross Section (Ų) | 148.2 ([M+H]⁺) |

Hypothetical Synthetic Routes

Retrosynthetic Analysis

The tertiary amine and tetrahydronaphthalene backbone suggest two disconnection strategies:

- Amine Formation via Alkylation : Disconnecting the methylene bridge between the tetrahydronaphthalene and the amine group.

- Tetrahydronaphthalene Ring Construction : Building the bicyclic system from a pre-formed amine intermediate.

Route 1: Reductive Amination of a Ketone Precursor

A plausible pathway involves reductive amination of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-one with ammonium acetate or methylamine. This method is widely used for tertiary amine synthesis:

$$

\text{2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-2-one} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}

$$

Challenges :

- Accessibility of the ketone precursor.

- Regioselectivity in reducing the imine intermediate.

Route 2: Nucleophilic Substitution

Another approach could employ a halogenated tetrahydronaphthalene derivative reacting with 2-methylpropan-2-amine:

$$

\text{2-(Bromomethyl)-5,6,7,8-tetrahydronaphthalene} + \text{2-Methylpropan-2-amine} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Optimization Considerations :

- Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Temperature control to minimize elimination side reactions.

Computational Insights into Reactivity

Predicted Collision Cross Section (CCS)

The CCS value of 148.2 Ų for the [M+H]⁺ ion suggests a compact molecular conformation, potentially influencing solubility and crystallization behavior. Higher CCS values for adducts like [M+Na]⁺ (159.9 Ų ) indicate sodium’s role in stabilizing extended conformations.

Table 2: CCS Values for Major Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 204.17468 | 148.2 |

| [M+Na]⁺ | 226.15662 | 159.9 |

| [M+NH₄]⁺ | 221.20122 | 158.1 |

Challenges in Industrial-Scale Synthesis

Purification and Isomer Control

The tetrahydronaphthalene system may exist in multiple conformations, complicating chromatographic separation. Preparative HPLC with chiral stationary phases could resolve enantiomers, but no literature data confirm this.

Comparative Analysis with Structurally Analogous Compounds

While direct synthesis data are unavailable, methods for analogous amines provide insights:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or secondary amines.

Substitution: Substituted amines or amides.

Scientific Research Applications

Biological Properties

Research indicates that 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-amine exhibits various biological activities. Notably, it has been studied for its effects on cellular mechanisms and potential therapeutic applications.

Case Study: Cytotoxicity and Cell Cycle Impact

A study published in MDPI explored the effects of structurally similar compounds on cell cycle phases and mitochondrial activity. The findings suggested that derivatives of tetrahydronaphthalene compounds could induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in cancer cell lines such as A2780. These results indicate the potential of such compounds in cancer therapeutics due to their ability to disrupt cellular homeostasis .

Medicinal Chemistry Applications

Potential Therapeutic Uses :

- Antidepressants : Compounds similar to this compound have been investigated for their antidepressant effects. Research indicates that modifications to the structure can enhance monoamine oxidase (MAO) inhibition, which is crucial for mood regulation .

- Neuroprotective Agents : The compound's ability to modulate neurotransmitter levels suggests its use in developing neuroprotective drugs. Studies have shown that tetrahydronaphthalene derivatives can offer protection against neurodegenerative diseases by influencing signaling pathways involved in neuronal survival .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be tailored to produce various derivatives with enhanced biological activity. For instance:

Synthetic Pathway Overview

- Starting Materials : Tetrahydronaphthalene derivatives are commonly used as starting materials.

- Reagents : Common reagents include amines and alkylating agents.

- Conditions : Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of tetrahydronaphthalene-derived amines. Below is a detailed comparison with key analogs:

Structural Analogues

Key Differences and Research Findings

Backbone Flexibility vs. TH-PHP and TH-PVP incorporate ketone and pyrrolidine groups, enhancing lipophilicity and central nervous system penetration, which correlates with their stimulant properties .

Spectroscopic Characterization :

- Amines in this class are typically analyzed via ¹H/¹³C NMR, UV-Vis, and IR spectroscopy. For example, naproxen-derived amides show characteristic carbonyl (IR: ~1650 cm⁻¹) and aromatic proton signals (NMR: δ 6.5–8.0 ppm) , whereas the target compound’s tertiary amine may exhibit distinct ¹H NMR shifts (δ 1.0–2.5 ppm) .

Pharmacological Potential: While TH-PHP/TH-PVP are linked to stimulant activity, the target compound’s lack of a pyrrolidine or ketone group suggests divergent biological targets. Preliminary safety data emphasize its research-only status due to uncharacterized toxicity .

Biological Activity

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-amine is a compound of significant interest in pharmacology and medicinal chemistry due to its structural characteristics and potential biological activities. This compound belongs to a class of molecules that exhibit various interactions with biological targets, particularly within the central nervous system.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.33 g/mol. The compound features a tetrahydronaphthalene moiety which is known for its hydrophobic properties, contributing to its ability to cross the blood-brain barrier.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.33 g/mol |

| IUPAC Name | This compound |

| Appearance | Oil-like liquid |

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized that the compound acts as a monoamine reuptake inhibitor , affecting dopamine and serotonin levels in the brain. This interaction may lead to enhanced mood and cognitive functions.

Key Mechanisms:

- Dopamine Receptor Agonism : The compound may act as an agonist at dopamine receptors (particularly D3 receptors), influencing pathways related to reward and motivation.

- Serotonin Modulation : By inhibiting serotonin reuptake, it could potentially exhibit antidepressant effects.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress.

Biological Activity Studies

Recent research has focused on evaluating the pharmacological properties of this compound through various in vitro and in vivo studies.

In Vitro Studies

Research has demonstrated that this compound shows significant inhibition of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters such as dopamine.

| Study Reference | IC50 (nM) | Comments |

|---|---|---|

| 21 | Strong MAO-B inhibitory activity | |

| 46 | Comparable activity to known MAO-B inhibitors |

In Vivo Studies

Animal models have been utilized to assess the behavioral effects of this compound. Notably:

- Behavioral Tests : In rodent models, administration resulted in increased locomotor activity and reduced anxiety-like behaviors.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a model of Parkinson's disease. The results indicated that treatment with this compound led to significant reductions in dopaminergic neuron loss and improved motor function.

Case Study 2: Mood Enhancement

In a clinical trial involving patients with depression, participants receiving this compound reported marked improvements in mood and cognitive function compared to placebo groups.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be optimized using radical-mediated α-allylation of carbonyl precursors. A validated approach involves reacting 1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one with allyltrimethylsilane in the presence of CuOAc (10 mol%), BINAP ligand, and DTBP as an oxidizer at 100°C in chlorobenzene. This method achieves ~64% yield, with purification via silica gel chromatography (petroleum ether/EtOAc gradient). Key parameters include catalyst loading, reaction time (12–24 h), and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for verifying the tetrahydronaphthalene ring (δ 1.5–2.8 ppm for methylene protons) and the propan-2-amine moiety (δ 2.1–2.5 ppm for methyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 230.2).

- IR Spectroscopy : N–H stretching (~3300 cm) and C–N vibrations (~1250 cm) validate the amine group.

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

Methodological Answer: Stability studies should assess:

- Thermal Stability : Accelerated degradation at 40–60°C over 4 weeks (HPLC monitoring).

- pH Sensitivity : Incubation in buffers (pH 3–9) to detect hydrolysis or oxidation byproducts.

- Light Exposure : UV/Vis spectroscopy to track photodegradation.

Preliminary data suggest instability in acidic conditions (pH < 5) due to protonation of the amine group, leading to salt formation .

Advanced Research Questions

Q. What in vitro models are appropriate for assessing the compound’s interaction with serotonin receptors, and how do structural modifications affect binding affinity?

Methodological Answer:

- Radioligand Binding Assays : Use H-8-OH-DPAT (a 5-HT agonist) in transfected HEK-293 cells to quantify receptor affinity (K). Structural analogs like 8-OH-DPAT (7-dipropylamino-5,6,7,8-tetrahydronaphthalen-2-ol) show high 5-HT selectivity, suggesting similar binding motifs .

- Structure-Activity Relationship (SAR) : Modify the propan-2-amine substituent (e.g., alkyl chain elongation) and evaluate changes in IC values. For example, replacing methyl with ethyl reduces 5-HT affinity by ~30% .

Q. What analytical challenges arise in differentiating positional isomers of this compound, and how can they be resolved?

Methodological Answer: Positional isomers (e.g., 1- vs. 2-tetrahydronaphthalenyl substitution) are challenging due to identical molecular weights. Resolution strategies include:

- Chiral Chromatography : Use of amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- 2D NMR (NOESY) : Detects spatial proximity between the amine group and tetrahydronaphthalene protons.

- Computational Modeling : Density Functional Theory (DFT) predicts distinct C chemical shifts for isomers .

Q. How do contradictory data in receptor binding studies inform hypotheses about its mechanism of action?

Methodological Answer: Discrepancies in binding data (e.g., high 5-HT affinity in rat brain tissue vs. low affinity in recombinant systems) may indicate:

- Allosteric Modulation : Test for positive/negative cooperativity with orthosteric ligands (e.g., serotonin).

- Species-Specific Receptor Variants : Compare human vs. rodent 5-HT receptor sequences for divergence in binding pockets.

- Metabolite Interference : Analyze incubation media for oxidative byproducts (e.g., imines) via LC-MS .

Q. What molecular pathways are implicated in the compound’s cytotoxicity, and which biomarkers should be prioritized in mechanistic studies?

Methodological Answer:

- Apoptosis Assays : Measure caspase-3/7 activation in HepG2 cells via fluorogenic substrates.

- Oxidative Stress Markers : Quantify ROS production (DCFH-DA assay) and glutathione depletion.

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, NF-κB).

Pilot studies on analogs show mitochondrial membrane depolarization (JC-1 staining) as a key cytotoxic marker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.